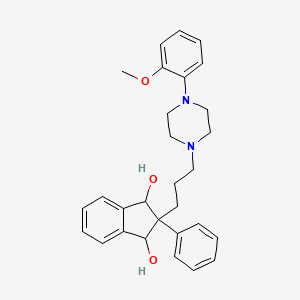
1,3-Indandiol, 2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interaction with various biological targets, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The intermediate is then subjected to alkylation with 3-chloropropanol to yield 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol.
Cyclization: The next step involves the cyclization of the alkylated intermediate with 2-phenyl-1,3-dihydroindene-1,3-dione under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Recrystallization: To purify intermediates and the final product.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized piperazine derivatives.
科学研究应用
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Pharmacology: Studied for its binding affinity to various receptors, including alpha1-adrenergic receptors, which are targets for treating hypertension and other cardiovascular conditions.
Biochemistry: Used in research to understand the molecular mechanisms of receptor-ligand interactions.
作用机制
The compound exerts its effects primarily through interaction with G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. This modulation affects various physiological processes, including mood regulation, cardiovascular function, and neural signaling.
相似化合物的比较
Similar Compounds
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Trazodone: An antidepressant that also interacts with serotonin receptors.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is unique due to its dual interaction with both serotonin and dopamine receptors, providing a broader spectrum of pharmacological effects compared to compounds that target a single receptor type.
属性
CAS 编号 |
31805-02-4 |
|---|---|
分子式 |
C29H34N2O3 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-26-15-8-7-14-25(26)31-20-18-30(19-21-31)17-9-16-29(22-10-3-2-4-11-22)27(32)23-12-5-6-13-24(23)28(29)33/h2-8,10-15,27-28,32-33H,9,16-21H2,1H3 |
InChI 键 |
YRRLKHVPBHGPBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















